molecular formula C18H17N3 B214767 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

Katalognummer B214767
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: ZCZQCKJQIGWLFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine, also known as BDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDQ belongs to the class of compounds known as benzylpyrroloquinolines and is structurally similar to quinoline-based drugs such as chloroquine and quinine.

Wirkmechanismus

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exerts its antimicrobial activity by inhibiting the activity of ATP synthase, an enzyme involved in the production of ATP in bacterial cells. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine binds to the c-ring of ATP synthase and inhibits its rotation, thereby disrupting the proton motive force necessary for ATP production. This leads to a depletion of ATP in the bacterial cell, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to have a low toxicity profile in vitro and in vivo. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to be metabolized by the cytochrome P450 system and is eliminated primarily through the feces. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to have a long half-life in the body, allowing for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has several advantages for use in laboratory experiments. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable tool for studying the mechanisms of drug resistance. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine also has a low toxicity profile, allowing for the use of higher concentrations in experiments. However, the synthesis of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine can be challenging and time-consuming, limiting its availability for use in experiments.

Zukünftige Richtungen

There are several potential future directions for the use of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine in medicinal chemistry. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has shown promise as a treatment for other bacterial infections such as Staphylococcus aureus and Pseudomonas aeruginosa. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may also be used in combination with other antimicrobial agents to improve treatment outcomes for tuberculosis. Additionally, 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may be modified to improve its pharmacokinetic properties and increase its efficacy against bacterial pathogens.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to be effective against other bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Eigenschaften

Produktname

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

Molekularformel

C18H17N3

Molekulargewicht

275.3 g/mol

IUPAC-Name

1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20)

InChI-Schlüssel

ZCZQCKJQIGWLFR-UHFFFAOYSA-N

SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Kanonische SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Pyrroloquinoline compounds were synthesized as follows. The compound 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine was prepared from the cyclization of an amidine derivative, 2-(1-benzyl-pyrrolidin-2-ylideneamino)benzonitrile, which was synthesized by condensing an anthranilonitrile and 1-benzyl-2-pyrrolidione. This compound was then reacted with potassium tert-butoxide or sodium hydride and the corresponding alkyl chloride or acyl chloride (FIG. 6).
[Compound]
Name
amidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The compound 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine (Compound 25) was synthesized by first cooling a solution of Compound 24 (37.6 g, 0.14 mol) and tetrahydrofuran (350 mL) to −35° C. under argon atmosphere and adding a solution of hexane (110 mL) and lithium diisopropylamine-tetrahydrofuran complex (0.35 mol) dropwise. The temperature of the mixture was then gradually raised to −10° C. and ice-water (30 mL) was added dropwise. Organic solvent was evaporated under reduced pressure and the mixture was extracted with chloroform. The combined organic extracts were dried with anhydrous sodium sulfate and condensed under vacuum. The residue was treated with ethanol (15 mL) and crystals precipitated. The precipitate was filtered, washed with cold ethanol and dried under vacuum to yield 14.6 g (39%) of Compound 25 as needles; mp 174-176° C.; IR (KBr): 3411, 3116, 1654, 1502, 1350, 756 cm−1; 1H NMR (DMSO-d6): δ 7.01-7.93 (m, 9H), 6.05 (s, 2H), 4.60 (s, 2H), 3.37 (t, 2H), 2.87 (t, 2H); 13C NMR (CDCl3): δ 162.7, 149.3, 144.8, 138.8, 128.7, 128.2, 128.1, 127.2, 126.2, 121.8, 119.9, 117.6, 100.7, 48.4, 23.3. Anal. Calcd. for C18H17N3(275.35): C, 78.52; H, 6.22; N, 15.26. Found: C, 78.07; H, 6.07; N, 15.08.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
39%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.